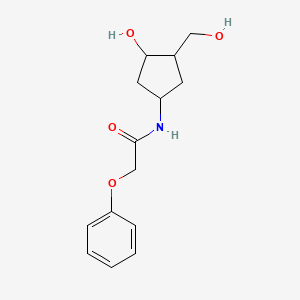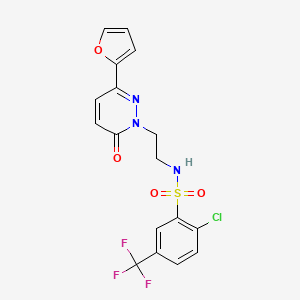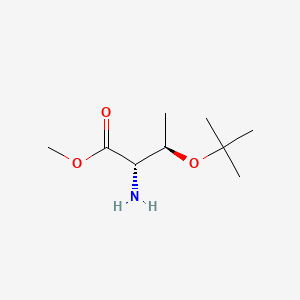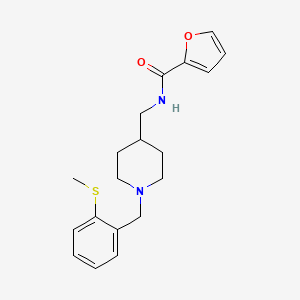
6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as compound A, is a novel small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using a simple and efficient method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the inhibition of protein kinases CK2 and GSK-3β. CK2 is a protein kinase that is involved in cell proliferation and survival, and its overexpression has been linked to the development of cancer. GSK-3β is an enzyme that is involved in the formation of beta-amyloid plaques and tau protein tangles in the brain, which are characteristic features of Alzheimer's and Parkinson's disease. By inhibiting these enzymes, 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide can potentially prevent the growth of cancer cells and slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2 and GSK-3β in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce beta-amyloid plaque formation in the brain. In addition, this 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments include its simple and efficient synthesis method, its high purity, and its potential therapeutic applications. However, one limitation of using this 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its low solubility in water, which may make it difficult to use in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration route for this 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in treating cancer and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for this 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide. Overall, 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has shown promising results in scientific research applications and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid with 2-ethoxyethylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain a pure 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide. This method is simple, efficient, and yields a high purity product.
Applications De Recherche Scientifique
6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. This 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the formation of beta-amyloid plaques and tau protein tangles in the brain.
Propriétés
IUPAC Name |
6-chloro-N-(2-ethoxyethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-3-16-7-6-13-10(15)8-4-5-9(12)14-11(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMCHPGUSTUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=C(N=C(C=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2834654.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)



![2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2834662.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2834663.png)
![2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2834664.png)



![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)